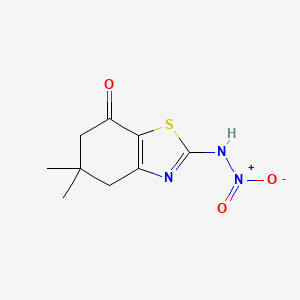![molecular formula C19H24N4OS B15018462 6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018462.png)
6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a unique structure combining cyclopentyl, phenylethyl, and sulfanylidene groups with a diazino-pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of cyclopentanone with phenylethylamine, followed by cyclization with thiourea under acidic conditions to form the diazino-pyrimidinone core. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Pyrimido[4,5-d]pyrimidine: Shares the bicyclic structure but with different substituents.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities
Uniqueness
6-CYCLOPENTYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific combination of cyclopentyl and phenylethyl groups, which confer distinct chemical properties and biological activities. Its potent CDK2 inhibitory activity sets it apart from other similar compounds .
属性
分子式 |
C19H24N4OS |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
6-cyclopentyl-1-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H24N4OS/c24-18-16-12-22(15-8-4-5-9-15)13-20-17(16)23(19(25)21-18)11-10-14-6-2-1-3-7-14/h1-3,6-7,15,20H,4-5,8-13H2,(H,21,24,25) |
InChI 键 |
IGDACYSBVCARCM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2CC3=C(NC2)N(C(=S)NC3=O)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate](/img/structure/B15018380.png)

![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15018395.png)
![N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15018398.png)
![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B15018406.png)
![4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018409.png)
![3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B15018412.png)
![methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15018422.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018427.png)
![4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide](/img/structure/B15018437.png)
![(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine](/img/structure/B15018439.png)
![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15018442.png)

![2-methyl-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15018469.png)
